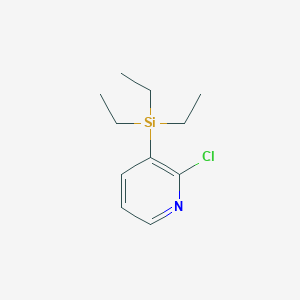
2-Chloro-3-(triethylsilyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(triethylsilyl)pyridine is a chemical compound that is widely used in scientific research. It is a pyridine derivative that is commonly used in the synthesis of various organic compounds. The compound is also used in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(triethylsilyl)pyridine is not well understood. However, it is believed that the compound acts as a nucleophile in various reactions. The compound is used as a reagent in the synthesis of various organic compounds, and it is believed that it reacts with other molecules to form new compounds.
Effets Biochimiques Et Physiologiques
2-Chloro-3-(triethylsilyl)pyridine has been shown to have various biochemical and physiological effects. The compound is used in the study of various biological processes, including enzyme-catalyzed reactions. It is also used in the study of cellular signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-3-(triethylsilyl)pyridine in lab experiments include its high yield and efficiency in the synthesis of various organic compounds. The compound is also relatively easy to handle and store. However, the limitations of using the compound include its potential toxicity and the need for specialized equipment and training to handle it safely.
Orientations Futures
There are many future directions for the study of 2-Chloro-3-(triethylsilyl)pyridine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the compound's mechanism of action and its potential applications in drug discovery and development. Additionally, the compound could be used in the study of various biological processes, including the study of cellular signaling pathways and gene expression.
Méthodes De Synthèse
The synthesis of 2-Chloro-3-(triethylsilyl)pyridine involves the reaction of 2,3-dichloropyridine with triethylsilyl chloride in the presence of a base. The reaction is carried out at room temperature, and the product is obtained in good yield. This method is widely used for the synthesis of 2-Chloro-3-(triethylsilyl)pyridine due to its simplicity and efficiency.
Applications De Recherche Scientifique
2-Chloro-3-(triethylsilyl)pyridine is widely used in scientific research for the synthesis of various organic compounds. The compound is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of biochemical and physiological effects. The compound is used as a reagent in the synthesis of various compounds that are used in drug discovery and development.
Propriétés
Numéro CAS |
123506-74-1 |
|---|---|
Nom du produit |
2-Chloro-3-(triethylsilyl)pyridine |
Formule moléculaire |
C11H18ClNSi |
Poids moléculaire |
227.8 g/mol |
Nom IUPAC |
(2-chloropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H18ClNSi/c1-4-14(5-2,6-3)10-8-7-9-13-11(10)12/h7-9H,4-6H2,1-3H3 |
Clé InChI |
FAPCJLVARASUNL-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C1=C(N=CC=C1)Cl |
SMILES canonique |
CC[Si](CC)(CC)C1=C(N=CC=C1)Cl |
Synonymes |
Pyridine, 2-chloro-3-(triethylsilyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



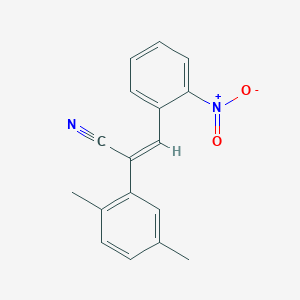
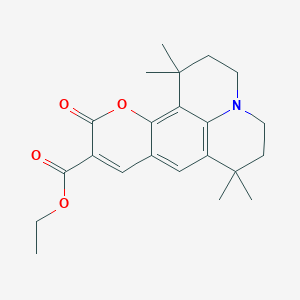
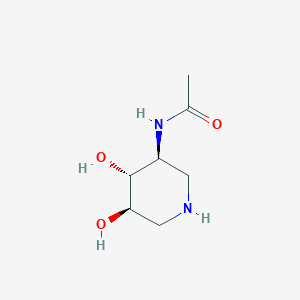
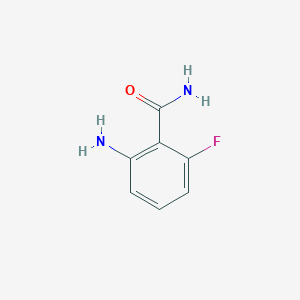

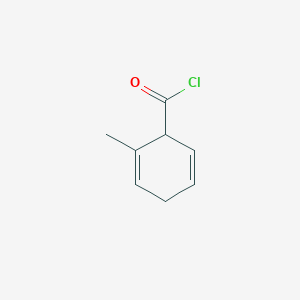
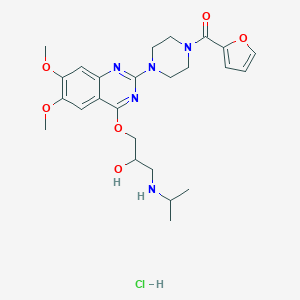
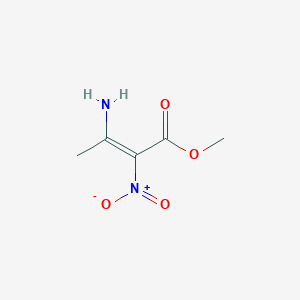
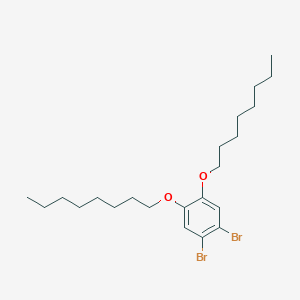
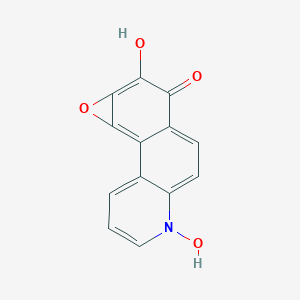
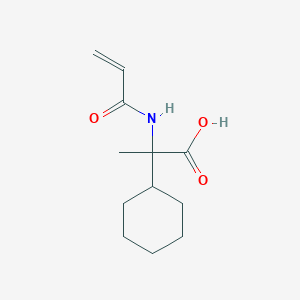
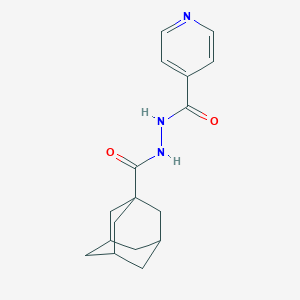
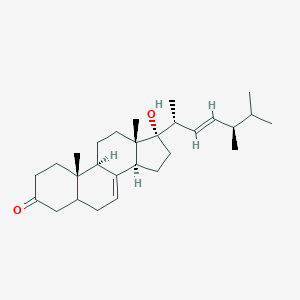
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)